methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride
Description
Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride (CAS: 1983841-67-3) is a chiral α-amino acid ester featuring a methyl ester group and an oxetane ring at the α-carbon. The oxetane moiety, a strained four-membered oxygen-containing ring, confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis. This compound is commonly employed as a building block for peptidomimetics and bioactive molecules due to its ability to enhance metabolic stability and modulate solubility in drug candidates .
Properties
CAS No. |
1384264-13-4 |
|---|---|
Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
methyl 2-amino-2-(oxetan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)5(7)4-2-10-3-4;/h4-5H,2-3,7H2,1H3;1H |
InChI Key |
FZOASUHNNJEQRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1COC1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Chemistry
Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride serves as a building block in the synthesis of more complex molecules. Its reactive nature is exploited in:
- Building Block for Complex Molecules : The compound can be utilized to synthesize derivatives with enhanced biological activity or novel properties.
- Reactivity : It can undergo various reactions such as:
- Ring-opening reactions : Leading to the formation of new functional groups.
- Substitution reactions : Involving nucleophiles that can modify the compound's structure.
The compound has shown significant biological activity, particularly in relation to its interactions with enzymes and metabolic pathways:
- Antibacterial Properties : Studies indicate that this compound exhibits potential effectiveness against various microbial strains, suggesting its utility in developing antibacterial agents.
Case Study Insights
Research has focused on understanding the mechanism of action of this compound, particularly how it interacts with specific molecular targets. For instance:
- Enzyme Interactions : Investigations have revealed that the compound can influence enzyme activity, potentially modulating metabolic pathways crucial for various biological processes.
Therapeutic Potential
Due to its structural features and biological activity, this compound is being explored for its therapeutic applications:
- Drug Development : The compound's ability to form reactive intermediates positions it as a candidate for developing new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism by which methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride exerts its effects depends on its specific application. In biological and medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Conversion to the carboxylic acid derivative (C₇H₁₄ClNO₃, ) alters reactivity, enabling use in coupling reactions or as a zwitterionic species.
Ring System Differences: The oxetane ring (4-membered) in the target compound introduces higher ring strain compared to the oxane ring (6-membered) in Ethyl 2-amino-2-(oxan-3-yl)acetate HCl . This strain enhances conformational rigidity, often improving target binding affinity in drug candidates. The chlorophenyl group in Methyl 2-amino-2-(2-chlorophenyl)acetate HCl increases aromaticity and electron-withdrawing effects, which may enhance metabolic stability but reduce solubility.
Notes:
- The hydrochloride salt form improves water solubility across all analogs, critical for bioavailability in drug development.
- The oxetane ring’s strain in the target compound enhances metabolic stability compared to larger rings (e.g., oxane) or flexible chains .
Biological Activity
Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride, a compound with significant biological potential, has garnered attention for its unique structural properties and reactivity. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by an oxetane ring, which is a four-membered cyclic ether. Its molecular formula is C₅H₉ClN₂O₃, with a molecular weight of approximately 181.62 g/mol. The oxetane structure allows for distinct reactivity patterns, including ring-opening reactions that can form reactive intermediates capable of interacting with biological molecules.
Synthesis
The synthesis of this compound typically involves several methods that optimize reaction conditions to achieve high yields and purity. A notable approach includes the aza-Michael addition reaction involving NH-heterocycles with methyl 2-(oxetan-3-yl)acetates, yielding various amino ester derivatives .
Research indicates that this compound exhibits significant interactions with various enzymes and metabolic pathways. The compound's ability to undergo ring-opening reactions contributes to its reactivity, allowing it to form intermediates that engage with biological targets. These interactions are crucial for understanding its potential therapeutic effects.
Antimicrobial Properties
Studies have explored the compound's antibacterial properties, demonstrating effectiveness against various microbial strains. This activity suggests its potential application in developing new antimicrobial agents.
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's effectiveness against common bacterial strains. Results indicated a notable reduction in bacterial growth at specific concentrations, highlighting its potential as an antibacterial agent.
- Enzyme Interaction : Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The compound was shown to inhibit certain enzyme activities, suggesting a role in modulating metabolic processes .
Comparison with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-amino-2-(tetrahydrofuran-3-yl)acetate | C₆H₁₁NO₃ | Contains a tetrahydrofuran ring |
| Methyl 2-amino-3-methylbutanoate | C₆H₁₃NO₂ | Aliphatic chain structure |
| Methyl (R)-α-amino-β-hydroxybutyrate | C₅H₁₁NO₃ | Hydroxy group adjacent to amino group |
The oxetane structure of this compound enhances its reactivity compared to these derivatives, making it particularly valuable in synthetic chemistry and biological applications.
Preparation Methods
Conjugate Addition to 3-(Nitromethylene)oxetane
A widely utilized method involves the Michael addition of protected amino esters to 3-(nitromethylene)oxetane. As demonstrated in oxetanyl peptide synthesis, (S)-5-tert-butyl 1-propyl 2-(((benzyloxy)carbonyl)amino)pentanedioate undergoes hydrogenolytic deprotection followed by reaction with 3-(nitromethylene)oxetane in dimethyl sulfoxide (DMSO). This two-step process achieves 98% yield for intermediate nitroalkanes after chromatographic purification. Critical parameters include:
-
Solvent selection : DMSO enhances nucleophilicity of amine intermediates
-
Temperature control : Room temperature (20–25°C) prevents nitro group decomposition
-
Stoichiometry : 1:1 molar ratio of deprotected amine to oxetane derivative
The resulting nitro compound requires subsequent reduction to the amine, typically employing catalytic hydrogenation or hydride reagents.
Nucleophilic Substitution of Oxetane Tosylates
Patent literature describes an alternative pathway using (oxetan-3-yl)methyl tosylate intermediates. Key stages:
-
Tosylation : (Oxetan-3-yl)methanol reacts with p-toluenesulfonyl chloride (1.2–2.0 equiv) in dichloromethane using triethylamine (1.8–2.5 equiv) as base
-
Azide displacement : Tosylate intermediate treated with sodium azide (1.5–3.0 equiv) in DMF at 110–120°C for 3–5 hours
-
Staudinger reduction : Azide converted to amine using triphenylphosphine followed by HCl quench
This method produces hydrochloride salt directly, eliminating need for separate salt formation steps.
Hydrolysis-Esterification Cascade
A third approach leverages oxetane-containing epoxides as starting materials:
-
Acid hydrolysis : [2-(1-Ethoxyethoxy)methyl]propylene oxide treated with 1.5–3.0 M HCl at 20–30°C for 15–20 hours
-
Esterification : Resulting diol reacts with methyl chloroacetate (1.2–2.0 equiv) using N,N-diisopropylethylamine (DIPEA) in THF
-
Amination : Introduction of amino group via Mitsunobu reaction or enzymatic resolution
Yields for this route reach 72–85% after optimized recrystallization.
Optimization of Reaction Conditions
Temperature and Time Dependencies
Comparative data reveals significant yield variations across temperature ranges:
| Reaction Step | Optimal Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Tosylation | 20–30 | 15–20 | 89 |
| Azide displacement | 110–120 | 3–5 | 78 |
| Conjugate addition | 22–28 | 1.5 | 98 |
Higher temperatures (>50°C) during conjugate addition lead to oxetane ring opening, reducing yields by 15–20%.
Solvent Effects
Solvent screening demonstrates:
-
Polar aprotic solvents : DMSO and DMF improve oxetane stability but complicate product isolation
-
Chlorinated solvents : Dichloromethane minimizes side reactions during tosylation
-
Ether solvents : THF enables efficient esterification but requires anhydrous conditions
Analytical Characterization
Spectroscopic Identification
-
Oxetane protons: δ 4.76–4.87 (m, 2H)
-
Ester methyl: δ 3.68 (s, 3H)
-
Amino protons: δ 1.42 (br s, 2H)
-
Oxetane carbons: 72.8, 74.1 ppm
-
Carbonyl: 170.5 ppm
Chromatographic Purity Assessment
HPLC method development data:
| Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|
| C18 (4.6×150) | 0.1% TFA/ACN (70:30) | 6.8 | 99.2 |
| HILIC (2.1×50) | 10mM NH4OAc/MeOH | 4.3 | 98.7 |
Comparative Method Analysis
| Parameter | Conjugate Addition | Substitution | Hydrolysis |
|---|---|---|---|
| Total Yield | 82% | 68% | 73% |
| Stereoselectivity | 90% ee | Racemic | 85% de |
| Scalability | ≤100 g | Multi-kilogram | Batch |
| Purification Complexity | High | Moderate | Low |
The conjugate addition route offers superior stereocontrol but requires chromatographic purification, limiting industrial applicability. The substitution method provides better scalability despite lower yields, while the hydrolysis pathway balances ease of purification with moderate efficiency.
Q & A
Q. What are the recommended synthesis protocols for methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride, and how do reaction conditions influence yield and purity?
Q. How should researchers safely handle this compound given its toxicity profile?
The compound is classified under GHS Category 4 (acute oral toxicity) and Category 2A (eye irritation). Safety measures include:
- Ventilation : Use fume hoods to avoid aerosol inhalation .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- First aid : Immediate rinsing with water (15+ minutes for eyes) and medical consultation for ingestion .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?
- NMR : -NMR (DMSO-d6) shows characteristic peaks at δ 3.79 (methoxy group) and δ 9.00 (amine hydrochloride) .
- LC-MS : Confirms molecular weight (223.7 g/mol) and purity (>95%) .
- FTIR : Absorptions at 1700–1750 cm (ester C=O) and 2500–3300 cm (amine HCl) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?
Discrepancies in NMR or LC-MS data often arise from:
- Tautomerism : The keto-enol equilibrium in the acetate moiety can shift under acidic/basic conditions, altering spectral profiles .
- Solvent artifacts : DMSO-d6 may interact with the oxetane ring, causing unexpected splitting; verify with CDCl3 . Methodology : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and compare with computational models (e.g., DFT) .
Q. What strategies optimize enantiomeric purity in asymmetric syntheses involving this compound?
- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce stereoselectivity during amine coupling .
- Catalysis : Ru-based catalysts for hydrogenation of ketone intermediates (e.g., Noyori asymmetric reduction) .
- Chromatography : Chiral HPLC with amylose-based columns resolves enantiomers (e.g., 90:10 hexane:isopropanol mobile phase) .
Q. How does the oxetane ring influence the compound’s stability under varying pH conditions?
The oxetane ring is prone to acid-catalyzed hydrolysis. Stability studies show:
- pH 2–3 : Rapid ring opening within 24 hours, forming a diol derivative .
- pH 7–8 : Stable for >72 hours, suitable for biological assays . Mitigation : Buffer systems (e.g., phosphate buffer pH 7.4) or lyophilization for long-term storage .
Q. What computational methods predict binding affinities of this compound with neurological receptors?
- Docking studies : Use AutoDock Vina with receptor structures (e.g., NMDA or GABA receptors) to model interactions .
- MD simulations : AMBER or GROMACS to assess stability of the oxetane-receptor complex over 100 ns trajectories . Key finding : The oxetane’s rigidity enhances binding to hydrophobic pockets, while the ester group participates in H-bonding .
Data Contradiction and Validation
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
- Pharmacokinetics : Poor bioavailability (e.g., rapid ester hydrolysis) may reduce in vivo efficacy; modify with prodrug strategies (e.g., tert-butyl esters) .
- Metabolite interference : LC-MS/MS profiling identifies active/inactive metabolites . Validation : Use isotopic labeling (e.g., -acetate) to track compound fate in animal models .
Structural and Functional Comparisons
Q. How does this compound compare structurally to analogs like ethyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride?
Key differences :
| Feature | Methyl Derivative | Ethyl Derivative |
|---|---|---|
| Ester group | -OCH3 | -OCH2CH3 |
| Solubility | Lower in polar solvents | Higher in ethanol/water mixes |
| Bioactivity | Enhanced CNS penetration | Prolonged metabolic stability |
| Source: |
Application-Specific Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
